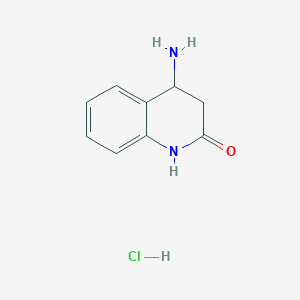

4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride

Description

Properties

IUPAC Name |

4-amino-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O.ClH/c10-7-5-9(12)11-8-4-2-1-3-6(7)8;/h1-4,7H,5,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGYPPDNNUECPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2NC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858783-30-9 | |

| Record name | 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might involve the reaction of an aniline derivative with a suitable carbonyl compound, followed by cyclization and subsequent reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 4-position participates in nucleophilic substitutions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., iodomethane) in DMF under basic conditions (NaH) to form N-alkylated derivatives.

Example : Reaction with 3-iodomethylpiperidine-1-carboxylic acid tert-butyl ester yielded 3-(2-oxo-3,4-dihydro-2H-quinolin-1-ylmethyl)piperidine-1-carboxylic acid tert-butyl ester at 37% yield .

| Reaction Component | Details |

|---|---|

| Reagent | Alkyl halides (e.g., RX = CH₃I, C₃H₆I) |

| Conditions | DMF, NaH, 25–60°C |

| Product | N-Alkylated dihydroquinolinone derivatives |

Oxidation and Reduction

The dihydroquinolinone core undergoes redox transformations:

-

Oxidation : Treatment with KMnO₄ or CrO₃ converts the carbonyl group to a carboxylic acid or ketone.

-

Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to a hydroxyl group, forming 4-amino-3,4-dihydroquinolin-2-ol.

Cyclization and Ring Expansion

Key methods for modifying the quinoline backbone:

-

Pd-Catalyzed Cyclopropane Ring Expansion : Forms fused bicyclic structures via palladium-mediated C–C bond formation .

-

Intramolecular Cyclization : Catalyzed by AgOTf or ZrO(NO₃)₂, converts o-aminochalcones to 2,3-dihydroquinolin-4-ones .

| Method | Catalyst | Yield (%) | Key Product |

|---|---|---|---|

| Pd-catalyzed expansion | Pd(PPh₃)₄ | 45–60 | Fused bicyclic quinolinones |

| AgOTf-mediated cyclization | AgOTf | 70–85 | 2-Aryl-2,3-dihydroquinolin-4(1H)-ones |

Coupling Reactions

The compound serves as a scaffold for synthesizing bioactive hybrids:

-

Thiophene Coupling : Reacts with thiophene-2-carbimidothioate hydroiodide to form μ-opioid receptor ligands .

-

Knoevenagel Condensation : With malononitrile or methyl cyanoacetate, forms pyrano[3,2-c]chromenones under L-proline catalysis .

Functional Group Transformations

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

-

Suzuki–Miyaura Cross-Coupling : Arylation at the 8-position using arylboronic acids and Pd catalysts .

Mechanistic Insights

-

Vilsmeier–Haack Formylation : Proceeds via electrophilic aromatic substitution, with the Vilsmeier reagent (POCl₃/DMF) generating formylated intermediates .

-

Goldberg Amidation : Cu(I)-catalyzed intramolecular C–N bond formation yields δ-lactams (e.g., 3-amino-3,4-dihydroquinolin-2-one) .

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural and Pharmaceutical Analogs

- (-)-Pinolinone: Source: Naturally occurring 3-prenylated dihydroquinolinone from Boronia pinnata (). Comparison: Unlike the amino-substituted target compound, natural analogs often feature 4-aryl or prenyl groups, which may limit solubility but enhance membrane permeability .

- PAI Impurity 4 (2-Dechloro Aripiprazole): Structure: 7-(4-(4-(3-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (). Role: Pharmaceutical impurity with piperazine substitution; highlights the importance of substitution patterns in drug design .

Structural and Physicochemical Data Table

Biological Activity

4-Amino-3,4-dihydroquinolin-2(1H)-one hydrochloride is a bicyclic compound belonging to the quinoline family, characterized by its molecular formula and a molar mass of approximately 198.65 g/mol. This compound has garnered attention in pharmaceutical research due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research . Early investigations suggest that it may induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated. The compound's ability to interfere with cellular processes could make it a candidate for further development in cancer therapeutics.

The precise mechanism of action for this compound is not fully understood; however, it is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Receptor Binding : It might interact with cellular receptors, modulating signaling pathways that affect cell growth and apoptosis.

- DNA Interaction : There is potential for the compound to intercalate into DNA, thereby affecting gene expression and cellular functions.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-Aminoquinolin-2(1H)-one | Quinoline derivative | Lacks the dihydro structure |

| 2-Amino-3-methylquinolin | Methylated variant | Exhibits different biological activities |

| 4-Hydroxyquinoline | Hydroxy derivative | Known for anti-inflammatory properties |

The distinct substitution pattern of this compound contributes to its unique biological profile compared to these analogs.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests potential application in treating infections caused by these pathogens.

Case Study 2: Anticancer Activity

In a preliminary study involving cancer cell lines (e.g., HeLa cells), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. At a concentration of 100 µM, the compound induced approximately 70% apoptosis within 24 hours. Further investigation into its mechanism revealed activation of caspase pathways indicative of programmed cell death .

Q & A

Q. What are the common synthetic routes for 4-amino-3,4-dihydroquinolin-2(1H)-one hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves alkylation of nitro-substituted intermediates followed by reduction and coupling reactions. For example:

- Alkylation : Reacting 7-nitro-3,4-dihydroquinolin-2(1H)-one with chloroalkylamine hydrochlorides (e.g., 9–13) in DMF using K₂CO₃ yields intermediates (14–19) .

- Reduction : Catalytic hydrogenation (Pd/C or Raney nickel) reduces nitro groups to anilines (20–25), critical for subsequent functionalization .

- Coupling : Thiophene-2-carbimidothioate hydroiodide coupling with amines under mild ethanol conditions produces final compounds (26–31) .

Key factors include solvent choice (e.g., DMF for alkylation), catalyst selection (Pd/C vs. Raney nickel for reduction efficiency), and reaction time (e.g., 48 hours for nitro reduction under H₂) .

Q. How is structural characterization of this compound performed in academic research?

Standard methods include:

- NMR and MS : Confirm molecular structure and purity. For example, intermediates like 24 and 25 were characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

- Chromatography : Flash column chromatography (e.g., Biotage systems) resolves crude products, as seen in the isolation of compound 24 (72.9% yield) .

- HPLC : Validates purity (>98%) for biologically active derivatives .

Advanced Research Questions

Q. How do side-chain modifications in the 3,4-dihydroquinolin-2(1H)-one scaffold affect neuronal nitric oxide synthase (nNOS) inhibition?

Structure-activity relationship (SAR) studies reveal:

- Side-chain length : 2-carbon linkers (e.g., compounds 26–29) enhance nNOS potency compared to 3-carbon chains (±-30, 41, 42). Compound 29 (pyrrolidine-terminated) shows 160 nM IC₅₀, 180-fold selectivity over eNOS .

- Substituent effects : An 8-fluoro group (compound 31) reduces nNOS inhibition by 6-fold (3.36 μM vs. 0.58 μM for unsubstituted 26), likely due to restricted side-chain flexibility .

- Terminal amines : Dimethylamino groups improve selectivity, while bulkier amines (e.g., diethylamino) reduce potency .

Q. What experimental strategies address contradictory data in optimizing in vivo efficacy of 4-amino-3,4-dihydroquinolin-2(1H)-one derivatives?

- Pharmacokinetic profiling : Assess bioavailability and blood-brain barrier penetration. Compound (S)-35, a potent nNOS inhibitor, demonstrated oral efficacy in rat pain models via tailored dosing protocols .

- Metabolic stability assays : Use liver microsomes to identify labile groups (e.g., methyl vs. ethyl substituents) .

- In vitro-in vivo correlation (IVIVC) : Validate cell-based assays (e.g., NOS isoform selectivity) with animal models to resolve discrepancies .

Q. How are analytical challenges in detecting trace impurities addressed during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.